molecular formula C16H12O4 B183258 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid CAS No. 300674-03-7

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid

Cat. No.: B183258
CAS No.: 300674-03-7
M. Wt: 268.26 g/mol
InChI Key: ZAWWFXRAMMHWMM-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 3-position of the benzofuran ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-hydroxybenzophenones with suitable reagents. For instance, the cyclization of 2-hydroxybenzophenone derivatives with methoxy and phenyl substituents can be carried out using acidic or basic conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and free radical cyclization cascades have been employed to produce complex benzofuran derivatives efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-phenyl-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(16(17)18)15(20-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWWFXRAMMHWMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352073
Record name 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300674-03-7
Record name 5-methoxy-2-phenyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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